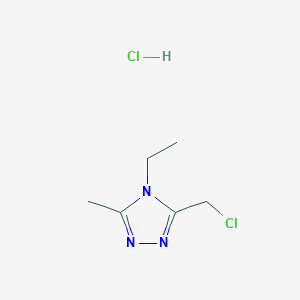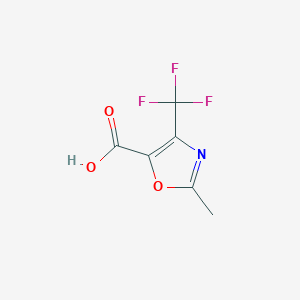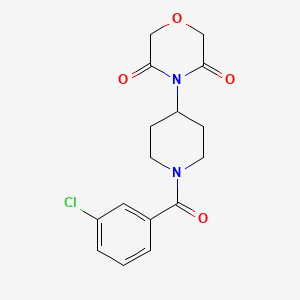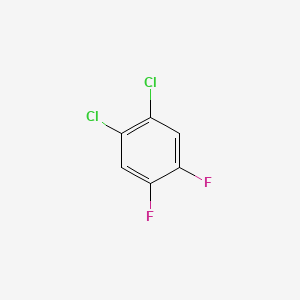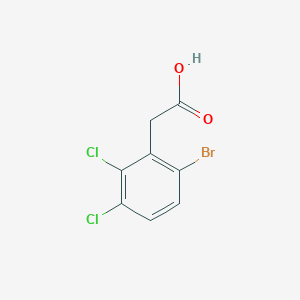
2-(6-Bromo-2,3-dichlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-2,3-dichlorophenyl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenylacetic acid and has been synthesized through various methods.
作用機序
The mechanism of action of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, 2-(6-Bromo-2,3-dichlorophenyl)acetic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are involved in inflammation. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid is its potential use as a drug delivery system, as it can be conjugated to various molecules and used to target specific cells or tissues. In addition, this compound has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid. One potential direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective properties. Another direction is the development of more efficient synthesis methods for this compound, which may increase its yield and reduce its cost. Finally, the use of this compound in combination with other drugs or therapies may also be investigated, as it may enhance their efficacy and reduce their side effects.
Conclusion
In conclusion, 2-(6-Bromo-2,3-dichlorophenyl)acetic acid is a chemical compound that has potential applications in various fields, including medicine and drug delivery. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 2-(6-Bromo-2,3-dichlorophenyl)acetic acid has been achieved through various methods. One of the most common methods is the reaction between 2,3-dichlorophenylacetic acid and bromine in the presence of acetic anhydride. Another method involves the reaction between 2,3-dichlorophenylacetic acid and phosphorus tribromide in the presence of acetic acid. The yield of this compound varies depending on the method used and the reaction conditions.
科学的研究の応用
2-(6-Bromo-2,3-dichlorophenyl)acetic acid has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been investigated for its potential use as a drug delivery system, as it can be conjugated to various molecules and used to target specific cells or tissues.
特性
IUPAC Name |
2-(6-bromo-2,3-dichlorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNDVVILCDGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2,3-dichlorophenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
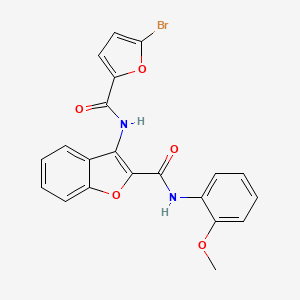
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)
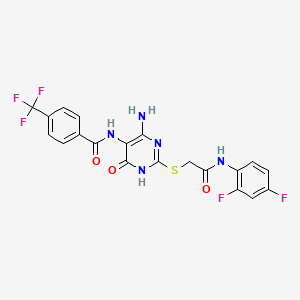
![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)
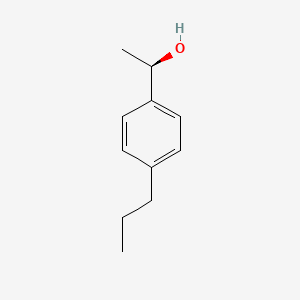
![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)
